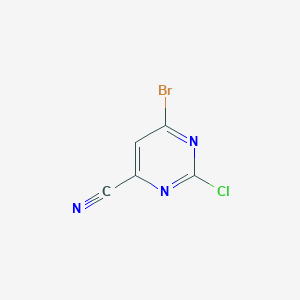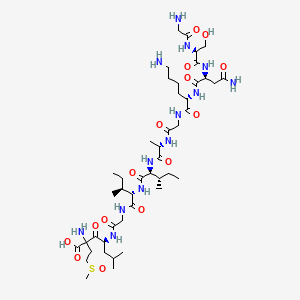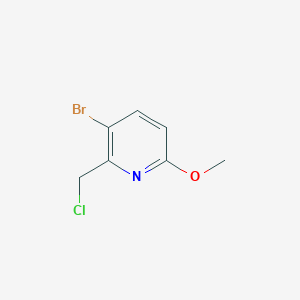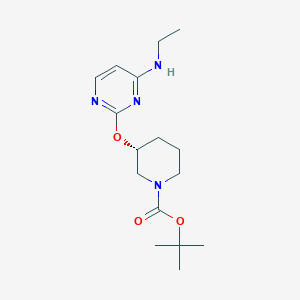
6-Bromo-2-chloropyrimidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-chloropyrimidine-4-carbonitrile is a heterocyclic aromatic compound that contains both bromine and chlorine atoms attached to a pyrimidine ring. Pyrimidines are a class of organic compounds that are widely found in nature, including in nucleotides such as cytosine, thymine, and uracil. The presence of halogen atoms in the pyrimidine ring makes this compound a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloropyrimidine-4-carbonitrile typically involves the halogenation of pyrimidine derivatives. One common method is the nucleophilic substitution reaction where a pyrimidine derivative is treated with bromine and chlorine sources under controlled conditions. For example, starting from 2-chloropyrimidine-4-carbonitrile, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product by providing better heat and mass transfer .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-chloropyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
Aminopyrimidines: Formed by substitution with amines.
Thiolated Pyrimidines: Formed by substitution with thiols.
Coupled Products: Formed by coupling reactions with aryl or alkyl halides.
Aplicaciones Científicas De Investigación
6-Bromo-2-chloropyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: Utilized in the production of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-chloropyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The halogen atoms in the compound can form halogen bonds with biological macromolecules, influencing their structure and function. The compound may also act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-chloropyrimidine: Similar structure but lacks the nitrile group.
6-Chloropyridine-2-carbonitrile: Contains a pyridine ring instead of a pyrimidine ring.
5-Bromo-2-chloropyridine-3-carbonitrile: Similar halogenation pattern but different ring structure.
Uniqueness
6-Bromo-2-chloropyrimidine-4-carbonitrile is unique due to the presence of both bromine and chlorine atoms on the pyrimidine ring along with a nitrile group. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C5HBrClN3 |
|---|---|
Peso molecular |
218.44 g/mol |
Nombre IUPAC |
6-bromo-2-chloropyrimidine-4-carbonitrile |
InChI |
InChI=1S/C5HBrClN3/c6-4-1-3(2-8)9-5(7)10-4/h1H |
Clave InChI |
QPTDPXDJUAPWOO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(N=C1Br)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propanol, 1-[[4-[(4-aminophenyl)methyl]phenyl]amino]-3-phenoxy-](/img/structure/B12328395.png)







![4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-3-iodo-](/img/structure/B12328448.png)





